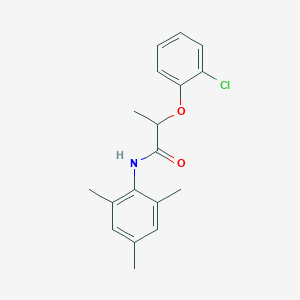![molecular formula C15H15NO2 B495919 2-([1,1'-biphenyl]-4-yloxy)propanamide](/img/structure/B495919.png)
2-([1,1'-biphenyl]-4-yloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yloxy)propanamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a biphenyl group attached to a propanamide moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)propanamide typically involves the reaction of biphenyl-4-ol with 2-bromo-propanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-4-ol attacks the bromine atom of 2-bromo-propanamide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Biphenyl-4-ol, 2-bromo-propanamide, base (e.g., potassium carbonate)
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.
Reduction: 2-(Biphenyl-4-yloxy)propanamine.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)propanamide is unique due to its specific structural features, such as the ether linkage between the biphenyl and propanamide groups. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28g/mol |
Nom IUPAC |
2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17) |
Clé InChI |
STCHCGPEWJVZAA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495837.png)
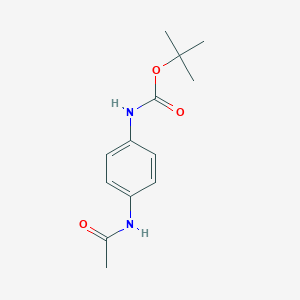
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)
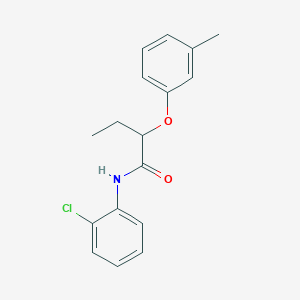
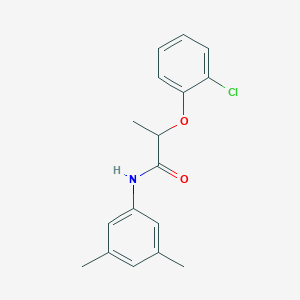
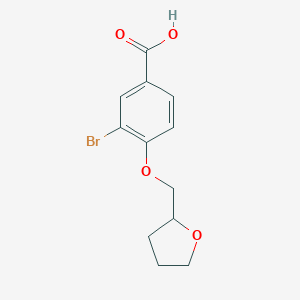
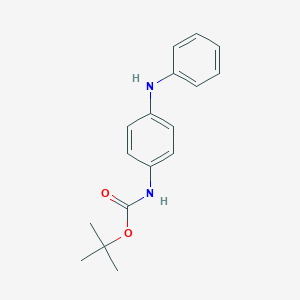
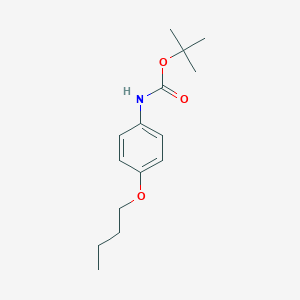
![4-butoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495851.png)
![N-[3-(benzyloxy)phenyl]propanamide](/img/structure/B495852.png)
![2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B495853.png)
![3-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B495858.png)
